molecular formula C12H24N2O2 B14525188 Methyl 7-(piperazin-1-YL)heptanoate CAS No. 62522-29-6

Methyl 7-(piperazin-1-YL)heptanoate

Cat. No.: B14525188
CAS No.: 62522-29-6
M. Wt: 228.33 g/mol
InChI Key: DNCGRMCZHUMDLF-UHFFFAOYSA-N
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Description

Methyl 7-(piperazin-1-yl)heptanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a heptanoate chain, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(piperazin-1-yl)heptanoate typically involves the reaction of piperazine with heptanoic acid or its derivatives. One common method is the esterification of heptanoic acid with methanol in the presence of a catalyst, followed by the reaction with piperazine. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(piperazin-1-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated compounds such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Methyl 7-(piperazin-1-yl)heptanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 7-(piperazin-1-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can bind to receptors on the cell surface, triggering intracellular signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-(2-hydroxyheptyl)-1-piperazinyl)heptanoate
  • N-benzyl-ciprofloxacin
  • N-acetyl-ciprofloxacin

Uniqueness

Methyl 7-(piperazin-1-yl)heptanoate is unique due to its specific structure, which combines the piperazine ring with a heptanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to variations in its efficacy and safety in therapeutic applications.

Properties

CAS No.

62522-29-6

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 7-piperazin-1-ylheptanoate

InChI

InChI=1S/C12H24N2O2/c1-16-12(15)6-4-2-3-5-9-14-10-7-13-8-11-14/h13H,2-11H2,1H3

InChI Key

DNCGRMCZHUMDLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCN1CCNCC1

Origin of Product

United States

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